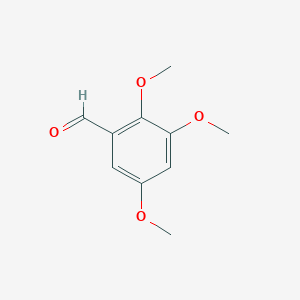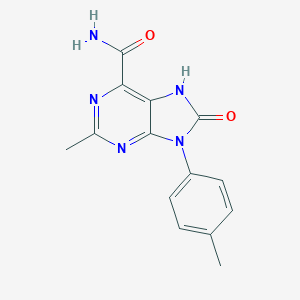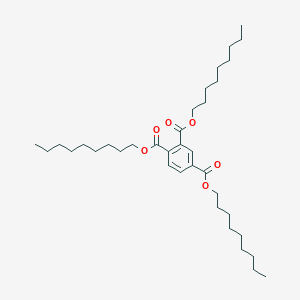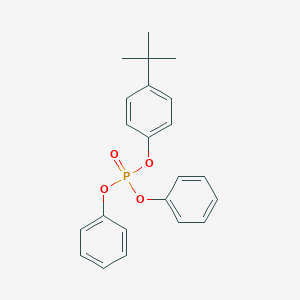
N,N-Bis(trifluoromethylsulfonyl)aniline
Descripción general
Descripción
N,N-Bis(trifluoromethylsulfonyl)aniline: is a fluorinated organic compound known for its unique chemical properties and applications in various scientific fields. It is also referred to as trifluoromethanesulfonanilide. This compound is characterized by the presence of two trifluoromethylsulfonyl groups attached to an aniline moiety, making it a valuable reagent in organic synthesis and other research applications .
Mecanismo De Acción
Target of Action
N,N-Bis(trifluoromethylsulfonyl)aniline, also known as N-Phenyl-bis(trifluoromethanesulfonimide), is a biochemical reagent . It is primarily used in the field of organic synthesis, where it acts as a mild triflating reagent . Its primary targets are organic compounds, particularly those containing hydroxyl, amino, and vinyl groups .
Mode of Action
This compound is known for its high reactivity and excellent selectivity . It interacts with its targets by trifluoromethanesulfonylation, a process that involves the addition of a trifluoromethanesulfonyl group to the target molecule . This modification can significantly alter the properties of the target molecule, enabling further reactions or enhancing its biological activity .
Biochemical Pathways
The exact biochemical pathways affected by this compound depend on the specific target molecules and the context of its use. For instance, it has been used in the enantioselective synthesis of β-amino acids through the Mannich reaction . It is also employed in the synthesis of sphingosine 1-phosphate receptor agonists, which play crucial roles in various biological processes .
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context of its use. In general, its action results in the modification of target molecules, enabling further chemical reactions or enhancing their biological activity .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is sensitive to moisture , and its reactivity can be affected by the pH and temperature of the reaction environment. Moreover, the presence of other reagents or catalysts can also influence its action .
Análisis Bioquímico
Biochemical Properties
N,N-Bis(trifluoromethylsulfonyl)aniline is a biochemical reagent that can be used as a biological material or organic compound for life science related research
Molecular Mechanism
This compound is used to install the triflyl group (SO2CF3). Its behavior is akin to that of triflic anhydride, but milder
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(trifluoromethylsulfonyl)aniline typically involves the reaction of aniline with trifluoromethanesulfonyl fluoride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like dichloromethane at low temperatures to ensure high yield and purity. The general reaction scheme is as follows:
C6H5NH2+2CF3SO2F→C6H5N(SO2CF3)2+2HF
Industrial Production Methods: In an industrial setting, the production of this compound involves similar reaction conditions but on a larger scale. The process includes the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The product is then purified through recrystallization using solvents like toluene to obtain high-purity white crystals .
Análisis De Reacciones Químicas
Types of Reactions: N,N-Bis(trifluoromethylsulfonyl)aniline undergoes various chemical reactions, including:
Substitution Reactions: It can act as a triflating reagent, introducing trifluoromethanesulfonyl groups into other molecules.
Oxidation and Reduction Reactions: It can participate in redox reactions, particularly in the presence of strong oxidizing or reducing agents.
Catalytic Reactions: It is used in catalytic processes, such as the generation of platinum catalysts for methanol oxidation.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include trifluoromethanesulfonyl chloride and bases like triethylamine.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Reactions: Products include trifluoromethanesulfonylated derivatives.
Oxidation and Reduction Reactions: Products vary depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N,N-Bis(trifluoromethylsulfonyl)aniline has a wide range of applications in scientific research:
Biology: It is employed in the study of enzyme mechanisms and interactions.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active compounds.
Industry: It is utilized in the production of advanced materials, including electronic materials and battery components
Comparación Con Compuestos Similares
- N-Phenyltrifluoromethanesulfonimide
- Trifluoromethanesulfonanilide
- Phenyl triflimide
Comparison: N,N-Bis(trifluoromethylsulfonyl)aniline is unique due to its dual trifluoromethylsulfonyl groups, which provide enhanced reactivity and stability compared to similar compounds. This makes it particularly valuable in applications requiring strong electron-withdrawing properties and high chemical stability .
Propiedades
IUPAC Name |
1,1,1-trifluoro-N-phenyl-N-(trifluoromethylsulfonyl)methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5F6NO4S2/c9-7(10,11)20(16,17)15(6-4-2-1-3-5-6)21(18,19)8(12,13)14/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIOHEXPTUTVCNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5F6NO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70191030 | |
| Record name | N-Phenyltrifluoromethanesulfonimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37595-74-7 | |
| Record name | N-Phenyltrifluoromethanesulfonimide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=37595-74-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl triflimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037595747 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 37595-74-7 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=240874 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-Phenyltrifluoromethanesulfonimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70191030 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,1,1-trifluoro-N-phenyl-N-[(trifluoromethyl)sulfonyl]methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.116.996 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL TRIFLIMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TIC0LRR43X | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary application of N,N-Bis(trifluoromethylsulfonyl)aniline in organic synthesis?
A1: this compound (PhNTf2) has been explored as a reagent for the one-pot conversion of alcohols into amines. [] This conceptually new method utilizes the dual functionality of PhNTf2. Firstly, it activates the hydroxyl group of α-hydroxy esters, converting it into a highly reactive triflate intermediate. Secondly, the anionic PhTfN- residue generated in situ acts as a nucleophile, leading to the incorporation of the amine group. This method provides a novel approach to amine synthesis from readily available alcohol starting materials.
Q2: What is known about the crystal structure of this compound?
A2: The crystal structure of this compound has been determined and reveals interesting features. [] The molecule exhibits crystallographic twofold symmetry. The crystal packing is characterized by three intermolecular C—H⋯O contacts, which contribute to the formation of a two-dimensional network structure. Interestingly, only a very weak C—H⋯F interaction (H⋯F distance of 2.83 Å) is observed in the third dimension. This structural information provides valuable insights into the molecular interactions and packing arrangements of this compound in the solid state.
Q3: Are there alternative reagents similar to this compound?
A3: While the provided research focuses primarily on this compound, related derivatives are mentioned. [] Further investigation into these derivatives could be beneficial for exploring structure-activity relationships and potentially uncovering compounds with improved reactivity or selectivity in similar chemical transformations. This line of inquiry could be particularly relevant for researchers interested in optimizing synthetic methodologies or developing new applications for this class of compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(13S,14S,17S)-13-Methyl-6,7,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthrene-3,17-diol](/img/structure/B33005.png)

![3-Iodo-N-[(benzyloxy)carbonyl]-L-tyrosine](/img/structure/B33015.png)
![7-(2-Chloro-5-methoxyphenyl)-5-methylbenzo[e][1,2,4]triazin-3-amine](/img/structure/B33021.png)


![rel-4-[(2R,3R)-4-(1,3-Benzodioxol-5-yl)-2,3-dimethylbutyl]-2-methoxyphenol](/img/structure/B33027.png)




![(2R,4R)-2-(tert-Butyl)-3-(ethoxycarbonyl)-4-(indol-3-yl-methyl]-4-methyl-1,3-oxazolidin-5-one](/img/structure/B33038.png)

![(2R,4R)-2-tert-Butyl-4-[(1H-indol-3-yl)methyl]-5-oxooxazolidine-3-carboxylic acid ethyl ester](/img/structure/B33041.png)
